Caffeine N-acetyl-L-tryptophan
Description
Rationale for Investigating Complex Biological Conjugates and Adducts
The study of complex biological conjugates and adducts is a crucial area of research in biochemistry and toxicology. These molecules, formed when a chemical species covalently binds to a biological macromolecule such as DNA or protein, can have significant physiological effects. The identification and quantification of adducts are pivotal in understanding a genotoxic chemical's potential role in the etiology of cancer.
The formation of DNA adducts by hazardous chemicals from the environment and diet, or their electrophilic metabolites, can lead to mutations and the initiation of cancer. nih.gov Similarly, protein adducts can serve as biomarkers of exposure to reactive chemicals and may be implicated in various pathologies. The study of these adducts, sometimes referred to as "adductomics," aims to characterize the entirety of covalent conjugates bound to a specific protein residue to understand the "exposome" of reactive electrophiles. nih.gov
Mass spectrometry has become an indispensable tool for the structural elucidation and quantification of DNA adducts. rsc.org Advances in techniques like liquid chromatography-mass spectrometry (LC-MS) allow for the sensitive detection of these modified biomolecules in complex biological matrices. nih.govrsc.orgaacrjournals.org The investigation of such conjugates helps to elucidate mechanisms of toxicity, identify biomarkers of exposure and disease, and understand the biological consequences of chemical exposures. nih.govrsc.orgaacrjournals.org
Historical Trajectory of Research into Caffeine (B1668208) N-acetyl-L-tryptophan
Given that "Caffeine N-acetyl-L-tryptophan" is not a recognized compound in the scientific literature, there is no historical research trajectory to report for this specific chemical entity. However, the individual components, caffeine and N-acetyl-L-tryptophan, have been the subjects of extensive scientific inquiry for many decades.
Caffeine , a naturally occurring central nervous system stimulant, was first isolated in 1820. mdpi.com Its use in beverages dates back centuries, with coffee consumption becoming widespread in Europe in the 17th century. youtube.com Scientific research into caffeine's physiological effects has a long history, with early observations of its pharmacological actions. researchgate.net Modern research continues to explore its effects on the central nervous system, memory, and its potential therapeutic applications. nih.govmdpi.comyoutube.com
N-acetyl-L-tryptophan (NAT) has been utilized as a stabilizer in preparations of human serum albumin. nih.gov More recently, its role as an antioxidant to protect labile tryptophan residues in monoclonal antibodies has been investigated. nih.gov Research into NAT has focused on its degradation pathways under various stress conditions to ensure the stability and safety of therapeutic protein formulations. nih.gov
The table below summarizes the key research milestones for the individual components:
| Compound | Key Research Milestones |
| Caffeine | 1820: First isolated from coffee. mdpi.com17th Century: Widespread consumption in Europe. youtube.com20th & 21st Centuries: Extensive research on its physiological and neurological effects. nih.govmdpi.comyoutube.com |
| N-acetyl-L-tryptophan | Used as a stabilizer for human serum albumin. nih.gov Investigated as an antioxidant in monoclonal antibody formulations. nih.gov Studies on its degradation products in pharmaceutical formulations. nih.gov |
Detailed Research Findings
While no direct research on "this compound" exists, a review of the literature on its components provides insights into their individual properties and analytical methodologies.
Caffeine: Synthesis and Analytical Methods
Caffeine (1,3,7-trimethylxanthine) is a purine alkaloid synthesized by various plants. mdpi.com The primary biosynthetic pathway involves a four-step sequence starting from xanthosine, which includes three methylation reactions and one nucleosidase reaction. mdpi.com
A variety of analytical methods are employed for the determination of caffeine in different matrices. High-performance liquid chromatography (HPLC) is a widely used and reliable method for quantifying caffeine, often utilizing a C18 reversed-phase column and a mobile phase of methanol and water. ajbsr.netresearchgate.netjapsonline.com Other techniques include UV-Vis spectrophotometry and liquid chromatography-mass spectrometry (LC-MS/MS), the latter offering high sensitivity and accuracy. ajbsr.netnih.gov
The table below presents a summary of analytical methods for caffeine:
| Analytical Method | Key Features |
| High-Performance Liquid Chromatography (HPLC) | Accurate and reliable; commonly uses a C18 column with a methanol/water mobile phase. ajbsr.netresearchgate.netjapsonline.com |
| UV-Vis Spectrophotometry | A more straightforward but potentially less specific method for caffeine quantification. ajbsr.net |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Highly sensitive and accurate, suitable for complex matrices and simultaneous analysis of metabolites. nih.gov |
N-acetyl-L-tryptophan: Stability and Degradation
N-acetyl-L-tryptophan (NAT) is known to be susceptible to degradation under stress conditions such as oxidation and exposure to heat. nih.gov When used as a stabilizer in protein therapeutics, NAT can be sacrificially degraded, thereby protecting the active pharmaceutical ingredient. nih.gov Research has focused on identifying the degradation products of NAT to understand the potential impact on drug product quality. nih.gov Reversed-phase chromatography has been employed to investigate NAT degradation in various formulations under stressed conditions. nih.gov
Structure
2D Structure
Properties
CAS No. |
60364-24-1 |
|---|---|
Molecular Formula |
C21H24N6O5 |
Molecular Weight |
440.5 g/mol |
IUPAC Name |
(2S)-2-acetamido-3-(1H-indol-3-yl)propanoic acid;1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C13H14N2O3.C8H10N4O2/c1-8(16)15-12(13(17)18)6-9-7-14-11-5-3-2-4-10(9)11;1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2/h2-5,7,12,14H,6H2,1H3,(H,15,16)(H,17,18);4H,1-3H3/t12-;/m0./s1 |
InChI Key |
HTWRTVLBVOTBKA-YDALLXLXSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C |
Canonical SMILES |
CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C |
Origin of Product |
United States |
Nomenclature, Structural Classification, and Constituent Entities of Caffeine N Acetyl L Tryptophan
Defining Caffeine (B1668208) N-acetyl-L-tryptophan as a Supramolecular Salt or Complex Conjugate
Caffeine N-acetyl-L-tryptophan is a chemical entity formed from the combination of caffeine and N-acetyl-L-tryptophan. smolecule.com Its molecular formula, presented as C13H14N2O3.C8H10N4O2, indicates a 1:1 molar ratio of the two constituent moieties. nih.gov This representation, separating the formulas of the two components, is characteristic of a complex or a salt where the individual molecules are joined by non-covalent forces rather than a continuous covalent backbone.
The interactions between caffeine and other molecules, such as catechins, have been shown to involve non-covalent forces like hydrogen bonds and face-to-face π–π stacking interactions. rsc.org In similar structures, these weak interactions are crucial for the formation and stability of the complex. rsc.org For instance, crystal structures of caffeine complexes reveal 3D supramolecular networks held together by various hydrogen bonds. rsc.org Given this precedent, this compound is best described as a supramolecular complex or salt, where the acidic N-acetyl-L-tryptophan and the basic caffeine molecule are associated through intermolecular forces.
Table 1: Chemical Identification of this compound
| Identifier | Data |
| Product Name | This compound |
| CAS Number | 60364-24-1 smolecule.com |
| IUPAC Name | (2S)-2-acetamido-3-(1H-indol-3-yl)propanoic acid;1,3,7-trimethylpurine-2,6-dione smolecule.com |
| Molecular Formula | C21H24N6O5 smolecule.com or C13H14N2O3.C8H10N4O2 nih.gov |
| Molecular Weight | 440.45 g/mol nih.gov |
| InChI Key | HTWRTVLBVOTBKA-YDALLXLXSA-N smolecule.comnih.gov |
Chemical Identity and Stereochemical Characteristics of the N-acetyl-L-tryptophan Moiety
The N-acetyl-L-tryptophan moiety is an acetylated derivative of the essential amino acid L-tryptophan. smolecule.comnih.gov It is classified as an N-acyl-L-alpha-amino acid, which contains an alpha-amino acid with an acyl group at its terminal nitrogen atom. hmdb.ca
The IUPAC name for this moiety is (2S)-2-acetamido-3-(1H-indol-3-yl)propanoic acid. nih.govhmdb.ca The "(2S)" designation specifies the stereochemistry at the alpha-carbon, indicating it is the L-enantiomer. This stereochemical configuration is a critical characteristic, distinguishing it from its D-enantiomer, N-acetyl-D-tryptophan. nih.gov The presence of the chiral center at the alpha-carbon results in optical activity. nih.gov This moiety consists of a central alpha-carbon bonded to an acetamido group, a carboxyl group, a hydrogen atom, and a side chain featuring an indole (B1671886) group attached via a methylene (B1212753) bridge. nih.govhmdb.canist.gov
Table 2: Properties of the N-acetyl-L-tryptophan Moiety
| Identifier | Data |
| Chemical Name | N-acetyl-L-tryptophan nih.gov |
| Synonyms | (S)-N-Acetyltryptophan, Acetyl-L-tryptophan, AC-Try nist.govnist.govchemeo.comnist.gov |
| CAS Number | 1218-34-4 nih.govnist.govnist.gov |
| Molecular Formula | C13H14N2O3 nih.gov |
| Molecular Weight | 246.26 g/mol nih.gov |
| IUPAC Name | (2S)-2-acetamido-3-(1H-indol-3-yl)propanoic acid nih.gov |
| Stereochemistry | L-configuration at the alpha-carbon hmdb.ca |
Chemical Identity of the Caffeine Moiety within the Complex
The caffeine moiety is a well-known purine alkaloid. geeksforgeeks.org Its systematic IUPAC name is 1,3,7-Trimethylpurine-2,6-dione, and it is also referred to as 1,3,7-trimethylxanthine. geeksforgeeks.orgstudy.com The core structure is a xanthine skeleton composed of two fused rings: a pyrimidinedione and an imidazole (B134444) ring. geeksforgeeks.org Three methyl groups are attached at the 1, 3, and 7 positions of this purine ring system. geeksforgeeks.org
The chemical formula for caffeine is C8H10N4O2. geeksforgeeks.orgstudy.com Structural analyses of various caffeine complexes have shown that the caffeine moiety typically maintains an almost planar and rigid xanthine skeleton. rsc.org This structural rigidity is a key factor in its ability to participate in intermolecular interactions, such as the π-π stacking observed in other caffeine-containing complexes. rsc.org
Table 3: Properties of the Caffeine Moiety
| Identifier | Data |
| Chemical Name | Caffeine study.com |
| Synonyms | 1,3,7-Trimethylxanthine, Theine, Guaranine, Methyltheobromine geeksforgeeks.orgstudy.com |
| CAS Number | 58-08-2 |
| Molecular Formula | C8H10N4O2 geeksforgeeks.orgstudy.com |
| Molecular Weight | 194.19 g/mol nih.gov |
| IUPAC Name | 1,3,7-Trimethylpurine-2,6-dione geeksforgeeks.org |
| Structural Class | Purine alkaloid, Methylxanthine geeksforgeeks.org |
Synthetic Methodologies and Derivatization Pathways for Caffeine N Acetyl L Tryptophan
Strategies for the Formation of N-acetyl-L-tryptophan Precursor (e.g., Acetylation of L-Tryptophan)
The primary method for synthesizing the N-acetyl-L-tryptophan precursor is the direct acetylation of L-tryptophan. This reaction involves the introduction of an acetyl group to the amino group of tryptophan, typically using acetic anhydride (B1165640) as the acetylating agent. The efficiency and yield of this process are highly dependent on the reaction conditions, particularly pH control.
One established method involves reacting L-tryptophan with acetic anhydride in an aqueous alkaline solution. ncats.io To optimize the reaction and achieve high yields, the pH of the aqueous solution of L-tryptophan and an alkali metal hydroxide (B78521) (like sodium hydroxide) is maintained at 11 or higher while acetic anhydride is added simultaneously with the alkali solution. ncats.io This prevents the formation of impurities that can occur at a lower pH and improves the reaction rate. ncats.io The reaction temperature is also a key parameter; for instance, a reaction can be completed in approximately 2.5 hours when the temperature is maintained at 40°C. ncats.io Following the acetylation, the product, N-acetyl-L-tryptophan, can be isolated by cooling the solution and acidifying it with an acid like hydrochloric acid to induce precipitation. ncats.io
Another patented approach describes a cascade reaction starting from indole (B1671886) methylene (B1212753) hydantoin (B18101), which undergoes hydrogenation and hydrolysis before the final acetylation step. google.com In this process, after hydrolysis, the pH is adjusted to a range of 8.0-9.0, and acetic anhydride is added. The reaction mixture is stirred for 0.5 to 1 hour before the final product is precipitated by adjusting the pH to 2.0. google.com This cascade method has been reported to achieve yields of approximately 80-82%. google.com
The progress of the acetylation reaction can be monitored over time by observing the decrease in the starting material (L-tryptophan) and the corresponding increase in the product (N-acetyl-L-tryptophan). nih.gov Studies monitoring the reaction at different temperatures have shown, as expected, that educt consumption is significantly faster at higher temperatures (e.g., 47°C) compared to lower temperatures (e.g., 25°C). nih.gov
| Parameter | Method 1: Direct Acetylation | Method 2: Cascade Reaction |
| Starting Material | L-Tryptophan | Indole methylene hydantoin (post-hydrolysis) |
| Acetylation Agent | Acetic Anhydride | Acetic Anhydride |
| Solvent/Medium | Aqueous alkali metal hydroxide solution | Aqueous solution post-hydrolysis |
| Key Condition | pH maintained at ≥ 11 during addition | pH adjusted to 8.0-9.0 before addition |
| Temperature | Maintained at ~40°C | Cooled in ice-water bath before addition |
| Reaction Time | ~2.5 hours | 0.5 - 1 hour |
| Product Isolation | Cooling and acidification (e.g., to pH 2.0) | Acidification to pH 2.0 to precipitate |
| Reported Yield | ~74-80% | ~80-82% |
Approaches to the Supramolecular Assembly or Salt Formation of Caffeine (B1668208) N-acetyl-L-tryptophan
Caffeine N-acetyl-L-tryptophan is identified as a caffeine salt, indicating an ionic interaction between the basic caffeine molecule and the acidic N-acetyl-L-tryptophan. ncats.ioresearchgate.net While specific industrial synthesis protocols for this salt are not widely detailed in public literature, the formation is based on the principles of acid-base chemistry and supramolecular assembly.
The interaction between caffeine and tryptophan derivatives is characterized by non-covalent forces, particularly stacking interactions. A study using 1H NMR spectroscopy to investigate the interaction between caffeine and the closely related L-tryptophan in an aqueous solution revealed the formation of a 1:1 complex. core.ac.uk This complex is formed through a parallel stacking arrangement of the aromatic ring systems of the two molecules. core.ac.uk
The thermodynamic parameters for this complexation indicate that the interaction is enthalpically driven. core.ac.uk The driving force for this parallel stacking is a combination of electrostatic, polarization, and dispersion interactions, with a minor contribution from hydrophobic bonding. core.ac.uk This fundamental interaction provides insight into the supramolecular assembly with N-acetyl-L-tryptophan, where the acidic proton of the carboxyl group on N-acetyl-L-tryptophan would be transferred to a basic nitrogen atom on the caffeine molecule to form the salt, further stabilized by these non-covalent stacking forces. The formation of such salts can be influenced by the presence of other salts in the solution, which can either decrease ("salting-out") or increase ("salting-in") the solubility and self-association of caffeine. armra.comscielo.org.mx
| Interaction Parameter | Finding for Caffeine & L-Tryptophan Complex | Reference |
| Stoichiometry | 1:1 Molar Ratio | core.ac.uk |
| Interaction Type | Parallel Stacking | core.ac.uk |
| Driving Force | Enthalpy-driven; combination of electrostatic, polarization, and dispersion interactions | core.ac.uk |
| Gibbs Free Energy (ΔG° at 25°C) | -1.70 kcal/mol | core.ac.uk |
| Enthalpy (ΔH°) | -3.7 kcal/mol | core.ac.uk |
| Entropy (ΔS°) | -6.7 eu | core.ac.uk |
Investigation of Alternative Conjugation or Adduct Formation Mechanisms (e.g., general tryptophan adducts)
The indole side chain of tryptophan and its derivatives is reactive and can participate in various conjugation and adduct formation reactions beyond simple salt formation. These alternative mechanisms are crucial in fields like chemical biology and proteomics for site-selective modification of peptides and proteins.
A notable example is the formation of adducts with aldehydes. N-acetyltryptophan, serving as an analogue for tryptophan residues in proteins, readily reacts with acetaldehyde (B116499) and an alcohol (like ethanol) to form mixed acetals at the indole nitrogen. google.comgoogle.com This reaction occurs optimally in aqueous solutions at a pH below 4 but also proceeds at a more neutral pH, albeit more slowly. google.comgoogle.com This provides a mechanism for protein modification that is distinct from the more common Schiff base formation at primary amino groups. google.com
Modern bioconjugation strategies have expanded the repertoire of tryptophan modification:
Electrochemical Conjugation : A cost-effective and environmentally friendly method uses electrocatalysis to achieve the selective bioconjugation of tryptophan residues with thiophenols, yielding stable C-S bonds with high efficiency (up to 92%). google.com This approach operates under mild conditions without the need for metals or redox agents.
Reactions with Triazolinediones (TADs) : While initially known for reacting with tyrosine, TAD reagents have been shown to also label tryptophan residues. By lowering the pH of the aqueous buffer to around 4, the reaction can be made selective for tryptophan over tyrosine, providing a new site-selective bioconjugation method.
Redox-Based Strategies : N-sulfonyloxaziridines can be employed as oxidative cyclization reagents for the selective and rapid functionalization of tryptophan. This method, termed Trp-CLiC (Tryptophan Chemical Ligation by Cyclization), demonstrates high efficiency comparable to click chemistry.
Palladium-Catalyzed C-H Activation : A palladium-catalyzed method allows for the direct and site-selective olefination at the C4 position of the tryptophan indole ring. This C-H activation strategy enables the synthesis of 4-substituted tryptophan derivatives, which are precursors to various alkaloids.
These diverse mechanisms highlight the chemical tractability of the tryptophan indole ring, allowing for the formation of a wide range of adducts and conjugates through covalent modifications.
| Conjugation Mechanism | Reagent/Method | Target Site on Tryptophan | Key Feature |
| Mixed Acetal Formation | Acetaldehyde + Alcohol | Indole Nitrogen (N1) | Cooperative reaction, optimal at pH < 4 |
| Electrochemical Conjugation | Thiophenols / Electrocatalysis | Indole Ring | Forms stable C-S bond; metal-free |
| Triazolinedione (TAD) Adduct | Triazolinedione Reagents | Indole Ring | pH-dependent selectivity (Trp favored at pH 4) |
| Redox-Based Ligation (Trp-CLiC) | N-sulfonyloxaziridines | Indole Ring | Oxidative cyclization; rapid reaction rate |
| C-H Activation/Olefination | Terminal Olefins / Pd(OAc)₂ catalyst | Indole C4 Position | Site-selective C-C bond formation |
Molecular and Supramolecular Architecture of Caffeine N Acetyl L Tryptophan
Conformational Analysis and Intermolecular Interactions within the Complex
Intermolecular Interactions:
The stability of the complex in the solid state is likely maintained by a network of non-covalent interactions. Based on studies of other caffeine (B1668208) co-crystals, these interactions would include:
Hydrogen Bonding: The N-acetyl-L-tryptophan molecule offers several hydrogen bond donors (the amide N-H and the indole (B1671886) N-H) and acceptors (the acetyl carbonyl oxygen and the carboxylate oxygens). Caffeine, on the other hand, is primarily a hydrogen bond acceptor at its two carbonyl oxygens and the N7 nitrogen of the imidazole (B134444) ring. Strong hydrogen bonds are expected to form between the N-H groups of N-acetyl-L-tryptophan and the acceptor sites on caffeine.
π-π Stacking: Both caffeine and the indole ring of tryptophan are aromatic systems. Parallel or offset π-π stacking interactions between these rings are highly probable and would contribute significantly to the stability of the crystal lattice. Research on the interaction between caffeine and L-tryptophan (a closely related compound) in aqueous solution has shown a 1:1 molar ratio interaction involving parallel stacking, driven by a combination of electrostatic, polarization, and dispersion forces. mdpi.com
Conformational Flexibility:
Caffeine: The caffeine molecule itself is largely planar and rigid. nih.gov However, high-level electronic structure calculations have shown that the three methyl groups can adopt various conformations, though the rotational barriers are small. nih.gov
N-acetyl-L-tryptophan: The N-acetyl-L-tryptophan moiety possesses greater conformational flexibility. The key rotatable bonds are around the Cα-Cβ and Cα-C(O) single bonds of the tryptophan backbone, as well as the C-N bond of the acetyl group. Computational studies on N-acetyl-L-tryptophan-N-methylamide have explored its complex conformational landscape, identifying numerous stable conformers. conicet.gov.ar The specific conformation adopted in the complex with caffeine would be the one that optimizes the intermolecular interactions within the crystal lattice.
A hypothetical model of the interaction is presented below, illustrating the potential hydrogen bonding and π-π stacking.
| Interaction Type | Donor/Acceptor/Participant 1 | Donor/Acceptor/Participant 2 |
| Ionic Interaction | Protonated Caffeine | Deprotonated N-acetyl-L-tryptophan (carboxylate) |
| Hydrogen Bonding | N-H (amide) of N-acetyl-L-tryptophan | C=O of Caffeine |
| Hydrogen Bonding | N-H (indole) of N-acetyl-L-tryptophan | C=O or N7 of Caffeine |
| π-π Stacking | Imidazole/pyrimidine rings of Caffeine | Indole ring of N-acetyl-L-tryptophan |
Stereochemical Purity and Enantiomeric Considerations of the N-acetyl-L-tryptophan Component
The stereochemistry of the N-acetyl-L-tryptophan component is a critical aspect of the complex's identity and potential biological activity. The "L" designation indicates that it is the naturally occurring enantiomer of the amino acid tryptophan.
Enantiomeric Purity:
The enantiomeric purity, often expressed as enantiomeric excess (ee), is a measure of the amount of one enantiomer present in a mixture compared to the other. For pharmaceutical applications, a high enantiomeric purity is typically required, as the different enantiomers of a chiral molecule can have distinct pharmacological and toxicological profiles.
The N-acetyl-L-tryptophan used in the formation of this complex is expected to be of high enantiomeric purity. Various analytical techniques can be employed to determine the enantiomeric excess of N-acetyl-L-tryptophan, including:
Chiral High-Performance Liquid Chromatography (HPLC): This is a common and reliable method for separating and quantifying enantiomers.
Gas Chromatography (GC) with chiral stationary phases.
Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating or derivatizing agents.
Databases list Caffeine N-acetyl-L-tryptophan as having an absolute stereochemistry for the N-acetyl-L-tryptophan component, confirming the presence of the L-enantiomer. researchgate.netsigmaaldrich.com
Impact of Stereochemistry on the Complex:
The specific stereochemistry of N-acetyl-L-tryptophan will dictate the precise three-dimensional arrangement of the atoms in the complex. This, in turn, will influence the packing of the molecules in the crystal lattice and the nature of the intermolecular interactions. A complex formed with N-acetyl-D-tryptophan would be the enantiomer of the L-form complex, and a complex formed with a racemic mixture of N-acetyl-tryptophan could potentially have different crystalline properties.
| Stereochemical Parameter | Description |
| Chirality Center | The α-carbon of the tryptophan moiety. |
| Configuration | L-configuration, corresponding to the (S)-configuration in the Cahn-Ingold-Prelog system for this amino acid derivative. |
| Enantiomeric Purity | Expected to be high (typically >98% ee) for pharmaceutical-grade material. |
| Significance | The specific stereoisomer determines the three-dimensional structure and potential biological interactions of the complex. |
Crystal Engineering and Solid-State Characteristics of the Conjugate
Crystal engineering is the design and synthesis of solid-state structures with desired properties based on an understanding of intermolecular interactions. acs.org For a multicomponent system like this compound, crystal engineering principles can be used to predict and control its solid-state properties.
Supramolecular Synthons:
In the context of crystal engineering, the predictable and robust interactions between functional groups are referred to as supramolecular synthons. In the this compound complex, a key synthon would be the interaction between the carboxylate group of N-acetyl-L-tryptophan and a protonated site on caffeine. Additionally, hydrogen bonds between the amide group of N-acetyl-L-tryptophan and the carbonyl groups of caffeine are likely to form reliable structural motifs.
Solid-State Characteristics:
The solid-state properties of the complex, such as its melting point, solubility, and stability, will be different from those of the individual components. These properties are a direct consequence of the crystal packing and the strength of the intermolecular interactions.
Polymorphism: It is possible for this compound to exist in different crystalline forms, known as polymorphs. Polymorphs have the same chemical composition but different crystal packing, which can lead to different physicochemical properties. The formation of a specific polymorph can be influenced by factors such as the solvent used for crystallization, temperature, and the rate of cooling. The field of caffeine co-crystals is rich with examples of polymorphism. acs.orgresearchgate.net
Hygroscopicity: Caffeine itself can form hydrates. The formation of a salt with N-acetyl-L-tryptophan may alter its tendency to absorb water from the atmosphere. Crystal engineering is often employed to create less hygroscopic forms of active pharmaceutical ingredients. acs.org
Mechanical Properties: The arrangement of molecules in the crystal lattice will also determine the mechanical properties of the solid, such as its tabletability and flowability, which are important considerations in pharmaceutical manufacturing. acs.org
The characterization of the solid-state properties of this compound would typically involve the following techniques:
| Analytical Technique | Information Provided |
| Powder X-ray Diffraction (PXRD) | Provides a "fingerprint" of the crystalline form and can be used to identify polymorphs. |
| Single-Crystal X-ray Diffraction | Determines the precise three-dimensional arrangement of atoms in the crystal, providing detailed information on bond lengths, bond angles, and intermolecular interactions. |
| Differential Scanning Calorimetry (DSC) | Measures the heat flow associated with thermal transitions, such as melting and solid-solid phase transitions. |
| Thermogravimetric Analysis (TGA) | Measures changes in mass as a function of temperature, used to identify the presence of solvates or hydrates. |
| Solid-State NMR (ssNMR) | Provides information about the local chemical environment of atoms in the solid state and can be used to characterize polymorphism and intermolecular interactions. |
| Fourier-Transform Infrared (FTIR) and Raman Spectroscopy | Can detect changes in vibrational modes upon the formation of the complex, providing evidence of intermolecular interactions like hydrogen bonding. |
Mechanistic Probes into the Biological Actions of Caffeine N Acetyl L Tryptophan
Elucidation of Rho-Activated Molecule Inhibition Mechanisms
Currently, specific research directly investigating the inhibitory mechanisms of Caffeine (B1668208) N-acetyl-L-tryptophan on Rho-activated molecules is not extensively available in the public scientific literature. The following subsections are therefore based on the general understanding of molecular biology and pharmacology, outlining the types of studies that would be necessary to elucidate such mechanisms.
To determine the effects of Caffeine N-acetyl-L-tryptophan on the Rho pathway, a series of in vitro and cellular assays would be required. These assays would measure the activity of key components of the pathway in the presence of the compound.
Table 1: Potential Assays for Rho Pathway Modulation
| Assay Type | Purpose | Key Measurement |
|---|---|---|
| RhoA Activation Assay | To determine if the compound inhibits the activation of RhoA, the central protein in the pathway. | Levels of GTP-bound (active) RhoA. |
| ROCK Kinase Assay | To assess the direct inhibitory effect on Rho-associated coiled-coil containing protein kinase (ROCK), a major downstream effector. | Phosphorylation of a ROCK-specific substrate. |
| Myosin Light Chain (MLC) Phosphorylation Assay | To measure the functional downstream effect of Rho/ROCK signaling in cells. | Levels of phosphorylated MLC in cell lysates. |
| Cell Contraction/Migration Assays | To observe the cellular-level impact of Rho pathway inhibition. | Changes in cell morphology, migration speed, or contraction force. |
Following the identification of a modulatory effect, biochemical studies would be essential to characterize the direct interaction between this compound and its molecular target(s) within the Rho pathway.
Table 2: Methods for Biochemical Characterization
| Method | Objective | Expected Outcome |
|---|---|---|
| Surface Plasmon Resonance (SPR) | To measure the binding affinity and kinetics between the compound and a purified target protein (e.g., ROCK). | Determination of association (ka), dissociation (kd), and equilibrium (KD) constants. |
| Isothermal Titration Calorimetry (ITC) | To determine the thermodynamic parameters of the binding interaction. | Measurement of binding enthalpy (ΔH) and entropy (ΔS). |
| X-ray Crystallography | To determine the three-dimensional structure of the compound bound to its target protein. | Visualization of the precise binding site and molecular interactions. |
| Enzyme Kinetics | To determine the mechanism of enzyme inhibition (e.g., competitive, non-competitive). | Analysis of changes in Km and Vmax in the presence of the inhibitor. |
Investigation of Modulatory Effects on the Nervous System
The effects of this compound on the central nervous system are primarily driven by the actions of caffeine, which modulates neuronal pathways and interacts with various neurotransmitter systems. nih.gov
The principal mechanism of caffeine's psychostimulant effect is the antagonism of adenosine (B11128) receptors, specifically the A1 and A2A subtypes. nih.govnih.gov By blocking these receptors, caffeine prevents the inhibitory effects of adenosine, leading to an increase in neuronal firing and the release of various neurotransmitters. nih.gov This antagonism indirectly influences the dopaminergic system, which is crucial for mood, arousal, and cognitive functions. nih.govnih.gov
Research has demonstrated that caffeine can:
Modulate Dopaminergic Pathways : Caffeine's antagonism of A2A receptors in dopamine-rich brain regions can enhance dopaminergic neurotransmission, which may contribute to its neuroprotective and mood-enhancing effects. nih.govnih.gov
Influence Glutamatergic and GABAergic Systems : Caffeine has been found to affect the activity of glutamatergic neurons and suppress the inhibitory activity of GABAergic systems. nih.gov
Inhibit Glycine Receptors (GlyRs) : In some neural systems, such as the retina, caffeine can act as a competitive antagonist at GlyRs, suppressing inhibitory currents. nih.gov
Promote BDNF Release : At concentrations relevant to human consumption, caffeine can induce the release of Brain-Derived Neurotrophic Factor (BDNF), a key molecule involved in synaptic plasticity, learning, and memory. nih.gov
Table 3: Summary of Caffeine's Neurochemical Interactions
| Target Receptor/System | Mechanism of Action | Consequence |
|---|---|---|
| Adenosine A1 & A2A Receptors | Competitive Antagonism | Blocks adenosine-mediated inhibition, increasing neuronal excitability. nih.gov |
| Dopaminergic System | Indirect Modulation (via A2A) | Enhances dopamine (B1211576) signaling, affecting mood and motor control. nih.govnih.gov |
| Glutamatergic System | Modulation of Activity | Affects excitatory neurotransmission. nih.gov |
| GABAergic System | Suppression of Inhibitory Activity | Reduces inhibitory tone in the CNS. nih.gov |
| Glycine Receptors | Competitive Antagonism | Reduces glycinergic inhibitory currents. nih.gov |
| TrkB Receptors | Indirect Activation (via BDNF) | Promotes synaptic plasticity. nih.gov |
Computational, or in silico, studies are increasingly used to predict and analyze the interactions between small molecules and their biological targets. For caffeine and its derivatives, these models help in understanding their neuroprotective properties and potential as dual-target drugs. nih.gov Such studies often involve structure-based virtual screening and molecular dynamics simulations to identify potent candidates that can interact with specific neurological targets, such as monoamine oxidase B (MAO-B) and adenosine A2A receptors (AA2AR), which are relevant in neurodegenerative conditions like Parkinson's disease. nih.gov
The typical workflow for these computational studies includes:
Library Design : Creating a virtual library of caffeine derivatives or related compounds.
Target Selection : Identifying the 3D structure of the protein target (e.g., AA2A receptor).
Molecular Docking : Simulating the binding of each compound in the library to the active site of the target protein to predict binding affinity and orientation.
ADMET Prediction : Using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of the most promising compounds. nih.gov
Molecular Dynamics Simulation : Simulating the movement of the compound-protein complex over time to assess the stability of the interaction. nih.gov
These in silico approaches accelerate the drug discovery process by prioritizing compounds for experimental testing. nih.gov
Analysis of Vasodilatory Mechanisms at the Molecular and Cellular Level
The vasodilatory effects of this compound are attributed to the multifaceted actions of caffeine on the vascular system, involving both endothelial cells and vascular smooth muscle cells (VSMCs). nih.govresearchgate.net
The primary mechanisms include:
Stimulation of Nitric Oxide (NO) Production : In endothelial cells, caffeine increases intracellular calcium (Ca2+) levels. nih.govresearchgate.net This rise in calcium activates the endothelial nitric oxide synthase (eNOS) enzyme, which produces nitric oxide. NO then diffuses to adjacent VSMCs, where it triggers a signaling cascade that leads to relaxation and vasodilation. nih.govresearchgate.net
Inhibition of Phosphodiesterase (PDE) : Within VSMCs, caffeine acts as a competitive inhibitor of phosphodiesterase enzymes. nih.govresearchgate.net PDE inhibition leads to an accumulation of cyclic adenosine monophosphate (cAMP), which activates protein kinase A (PKA). PKA, in turn, phosphorylates several targets that collectively reduce intracellular Ca2+ levels and decrease the sensitivity of the contractile machinery to calcium, resulting in vasodilation. researchgate.net
Adenosine Receptor Blockade : While the above mechanisms promote vasodilation, caffeine also blocks adenosine receptors in vascular tissue. nih.govresearchgate.net Since adenosine itself is a potent vasodilator, this action can lead to vasoconstriction, demonstrating the complex and sometimes opposing effects of caffeine on blood vessel tone. nih.gov
Table 4: Molecular Mechanisms of Caffeine-Induced Vasodilation
| Cellular Location | Molecular Action | Result |
|---|---|---|
| Endothelial Cells | Increases intracellular Ca2+, activating eNOS. nih.govresearchgate.net | Production of Nitric Oxide (NO), a potent vasodilator. nih.gov |
| Vascular Smooth Muscle Cells (VSMCs) | Competitively inhibits phosphodiesterase (PDE). nih.govresearchgate.net | Accumulation of cAMP, leading to muscle relaxation. nih.gov |
| Vascular Smooth Muscle Cells (VSMCs) | Blocks adenosine receptors. nih.govresearchgate.net | Can produce vasoconstriction, opposing the other effects. nih.gov |
Distinctive Mechanistic Profiles Compared to Individual Caffeine and N-acetyl-L-tryptophan Activities
Mechanistic Profile of Caffeine
Caffeine is a globally consumed central nervous system (CNS) stimulant belonging to the methylxanthine class. wikipedia.org Its primary mechanism of action is the antagonism of adenosine receptors in the brain. wikipedia.orgnih.gov By binding to A1 and A2A adenosine receptor subtypes without activating them, caffeine blocks the action of adenosine, a neurotransmitter that promotes drowsiness. wikipedia.orgyoutube.com This blockade leads to increased neuronal firing and enhanced release of various neurotransmitters, including acetylcholine (B1216132) and monoamines, which contributes to its stimulant effects. wikipedia.org
Secondary mechanisms of caffeine's action, typically observed at higher concentrations, include the inhibition of phosphodiesterase (PDE) enzymes. wikipedia.orgnih.gov This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), a second messenger that modulates various physiological processes. nih.gov Caffeine also has a moderate inhibitory effect on the enzyme acetylcholinesterase and can influence intracellular calcium mobilization. wikipedia.org
Mechanistic Profile of N-acetyl-L-tryptophan (NAT)
N-acetyl-L-tryptophan exhibits a distinct profile centered on neuroprotection and modulation of inflammatory and apoptotic pathways. Research has identified NAT as an inhibitor of mitochondrial cytochrome c release, a critical step in the intrinsic pathway of apoptosis, or programmed cell death.
Furthermore, studies have demonstrated that the L-isomeric form of NAT is neuroprotective. This protection is associated with its ability to form a stable complex with the neurokinin-1 receptor (NK-1R). By acting on this receptor, L-NAT can inhibit the secretion of Substance P and the pro-inflammatory cytokine IL-1β. It also interferes with the activation of caspases (caspase-1, -3, and -9), which are key enzymes in the apoptotic cascade.
Comparative Analysis of Mechanisms
The distinct actions of caffeine and N-acetyl-L-tryptophan are summarized in the tables below. Caffeine primarily functions as a CNS stimulant by interfering with adenosinergic signaling. In contrast, NAT's activities are predominantly neuroprotective, targeting pathways involved in apoptosis and neuroinflammation.
One study noted that while caffeine injection can elevate brain tryptophan levels, it does not concurrently stimulate the rate of serotonin (B10506) synthesis, indicating a complex interaction rather than a simple additive effect. nih.gov A physical interaction between caffeine and L-tryptophan molecules, described as "parallel stacking," has been observed in aqueous solutions, suggesting a chemical affinity between the two components. However, research has not yet elucidated whether this interaction confers a novel or synergistic biological mechanism to the this compound salt that is distinct from the activities of its individual parts.
Interactive Data Table: Primary Molecular Targets
| Compound | Primary Target | Target Class | Effect | Physiological Outcome |
| Caffeine | Adenosine Receptors (A1, A2A) | G-protein coupled receptor | Antagonist | CNS Stimulation, Wakefulness |
| N-acetyl-L-tryptophan | Neurokinin-1 Receptor (NK-1R) | G-protein coupled receptor | Antagonist | Neuroprotection, Anti-inflammatory |
Interactive Data Table: Secondary and Downstream Mechanisms
| Compound | Secondary Target/Pathway | Molecular Action | Physiological Outcome |
| Caffeine | Phosphodiesterase (PDE) | Inhibition | Increased intracellular cAMP |
| Caffeine | Acetylcholinesterase | Moderate Inhibition | Modulation of cholinergic system |
| N-acetyl-L-tryptophan | Mitochondrial Apoptotic Pathway | Inhibition of Cytochrome C release | Anti-apoptotic effect |
| N-acetyl-L-tryptophan | Caspase Cascade (1, 3, 9) | Inhibition of activation | Reduced programmed cell death |
| N-acetyl-L-tryptophan | Serotonin Synthesis | Precursor to Tryptophan | Potential for serotonin production |
Early Research, Patent Landscape, and Developmental Trajectory of Caffeine N Acetyl L Tryptophan
Examination of Foundational Patent Literature and Intellectual Property
| Intellectual Property Identifier | Details |
| Patent Number | FRM1759 |
| Issuing Country | France |
| Compound | Caffeine (B1668208) N-acetyl-L-tryptophan |
| Reported Originator | A.E.C. Societe de Chimie Organique et Biologique |
Interactive Data Table: Foundational Patent Information for Caffeine N-acetyl-L-tryptophan
Role of Pioneering Research Institutions and Companies in its Discovery (e.g., A.E.C. Societe de Chimie Organique et Biologique)
The discovery and initial development of this compound are attributed to the A.E.C. Societe de Chimie Organique et Biologique. ncats.io This French company, specializing in organic and biological chemistry, was the original applicant for the patent FRM1759. Detailed historical information about the A.E.C. Societe de Chimie Organique et Biologique, including its broader research programs and other contributions to the field of chemistry and pharmacology, is scarce in the public domain. The company's focus on organic and biological chemistry suggests an interest in creating novel compounds with potential therapeutic applications by combining known bioactive molecules.
Historical Context of its Application and Initial Theoretical Underpinnings
This compound is a salt formed from the combination of caffeine and N-acetyl-L-tryptophan. The theoretical basis for its creation likely stemmed from the desire to modify or enhance the properties of caffeine.
Caffeine , a well-known central nervous system stimulant, has a long history of use for its effects on alertness and wakefulness. wikipedia.org Its mechanisms of action include the blockade of adenosine (B11128) receptors, which plays a role in its stimulant effects. wikipedia.org
N-acetyl-L-tryptophan , on the other hand, is a derivative of the essential amino acid L-tryptophan. L-tryptophan is a precursor to the neurotransmitter serotonin (B10506), which is involved in the regulation of mood and sleep.
The initial theoretical underpinning for the creation of this compound was likely centered on the hypothesis that combining these two molecules could result in a compound with a unique pharmacological profile. It is described as a stimulant for the nervous system and a vasodilator. ncats.io The formation of a salt could potentially alter the solubility, absorption, and pharmacokinetic properties of caffeine, possibly leading to a modified onset or duration of action. The inclusion of the N-acetyl-L-tryptophan moiety may have been intended to introduce additional physiological effects or to modulate the side-effect profile of caffeine. However, without access to the original research and clinical studies, the precise intended applications and the full extent of the initial theoretical framework remain largely matters of inference based on the known properties of the individual components.
Advanced Spectroscopic and Chromatographic Characterization of Caffeine N Acetyl L Tryptophan
High-Resolution Mass Spectrometry for Compositional Verification
High-resolution mass spectrometry (HRMS) is a cornerstone technique for confirming the elemental composition of a compound by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion. For Caffeine (B1668208) N-acetyl-L-tryptophan, techniques such as electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer are employed.
The positive-ion ESI mass spectrum is expected to show an intense protonated molecular ion [M+H]⁺. The theoretical exact mass of Caffeine N-acetyl-L-tryptophan (C₂₁H₂₃N₅O₄) is 425.1750 g/mol . HRMS analysis would aim to detect an m/z value within a narrow mass tolerance (typically < 5 ppm) of this theoretical value, thus confirming the elemental formula.
Tandem mass spectrometry (MS/MS) experiments are used to study the fragmentation patterns, which provides further structural confirmation. The fragmentation of tryptophan-derived metabolites often involves the dissociation of the N–Cα bond rsc.org. For this compound, characteristic fragment ions would be expected corresponding to the caffeine moiety (m/z 195, [Caffeine+H]⁺) and the N-acetyl-L-tryptophan moiety, as well as losses of neutral molecules like water and carbon monoxide rsc.orgresearchgate.net.
Table 1: Expected HRMS Data for this compound
| Parameter | Expected Value |
|---|---|
| Molecular Formula | C₂₁H₂₃N₅O₄ |
| Theoretical Exact Mass | 425.1750 u |
| Ionization Mode | ESI Positive |
| Observed Ion [M+H]⁺ | ~426.1828 m/z |
| Key Fragment Ion 1 | 195.0876 m/z ([Caffeine+H]⁺) |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of organic molecules in solution. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments in a suitable deuterated solvent like DMSO-d₆ or CDCl₃ would be performed.
The ¹H NMR spectrum is expected to show distinct signals for both the caffeine and N-acetyl-L-tryptophan components. The caffeine portion would exhibit signals for its three methyl groups and one aromatic proton. The N-acetyl-L-tryptophan part would show signals for the acetyl methyl group, the tryptophan side chain protons, and the amide and carboxylic acid protons. The interaction between the two moieties in the conjugate might cause slight shifts from their individual spectra nih.govmdpi.com.
The ¹³C NMR spectrum would complement the ¹H data, showing resonances for all 21 carbon atoms in the molecule, including the characteristic carbonyl carbons of the amide, carboxylic acid, and the xanthine ring system of caffeine mdpi.com.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Caffeine-H8 | 7.8 - 8.0 | 141 - 142 |
| Caffeine-N-CH₃ | 3.2 - 3.9 | 28 - 36 |
| Tryptophan-indole-NH | 10.8 - 11.0 | N/A |
| Tryptophan-aromatic-H | 7.0 - 7.6 | 110 - 137 |
| Tryptophan-α-H | 4.5 - 4.7 | 53 - 55 |
| Tryptophan-β-CH₂ | 3.1 - 3.3 | 27 - 29 |
| Acetyl-CH₃ | 1.8 - 2.0 | 22 - 24 |
| Amide-NH | 8.0 - 8.3 | N/A |
| Carboxyl-OH | 12.0 - 13.0 | N/A |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound, typically acquired using an Attenuated Total Reflectance (ATR) accessory, would display characteristic absorption bands. Key expected vibrations include N-H stretching from the indole (B1671886) and amide groups (~3300 cm⁻¹), C-H stretching from aromatic and aliphatic groups (~2900-3100 cm⁻¹), strong C=O stretching from the amide, carboxylic acid, and caffeine's carbonyl groups (~1650-1750 cm⁻¹), and C=C/C=N stretching from the aromatic and imidazole (B134444) rings (~1500-1600 cm⁻¹) researchgate.net.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule's chromophores. Caffeine is known to have a maximum absorption (λmax) around 273 nm nih.gov. The indole ring of tryptophan also absorbs strongly in the UV region, typically around 280 nm. The spectrum of the conjugate would likely show a broad absorption band in the 270-285 nm range, representing the combined contribution of both chromophores researchgate.net.
Table 3: Key Spectroscopic Data for Functional Group Analysis
| Technique | Parameter | Expected Value/Range |
|---|---|---|
| IR Spectroscopy | N-H Stretch (Amide, Indole) | 3250 - 3400 cm⁻¹ |
| C=O Stretch (Carbonyls) | 1650 - 1750 cm⁻¹ | |
| C=C Aromatic Stretch | 1500 - 1600 cm⁻¹ |
| UV-Vis Spectroscopy | λmax in Ethanol | ~275 - 285 nm |
X-ray Diffraction (XRD) and Crystallography for Solid-State Structure
X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. Obtaining single crystals of suitable quality is a critical prerequisite. The molecular complexity and conformational flexibility of this compound may present challenges in crystallization and could lead to the formation of different polymorphs, as is observed with caffeine itself nih.govresearchgate.netscispace.com.
A successful single-crystal X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsion angles. It would also reveal the packing of molecules in the crystal lattice, stabilized by intermolecular interactions such as hydrogen bonds (e.g., involving the carboxylic acid, amides, and carbonyl groups) and π-π stacking between the indole and caffeine ring systems redalyc.org. The crystal system, space group, and unit cell dimensions would be determined unequivocally.
Table 4: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 15.2 |
| c (Å) | 12.8 |
| β (°) | 98.5 |
| Volume (ų) | 2025 |
Advanced Chromatographic Techniques for Purity and Quantitative Analysis
Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are essential for assessing the purity of this compound and for its quantitative determination researchgate.net. These methods offer high resolution, sensitivity, and reproducibility.
A reversed-phase HPLC method using a C18 column is typically suitable for separating compounds of this polarity. The mobile phase would likely consist of a gradient mixture of an aqueous buffer (e.g., water with formic acid or ammonium acetate) and an organic solvent such as acetonitrile or methanol. Detection is commonly performed using a UV detector set at the λmax of the compound (~280 nm) or a mass spectrometer (LC-MS) for enhanced specificity and sensitivity nih.govresearchgate.net. Method validation would be performed to establish linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) researchgate.net.
Table 5: Illustrative HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | C18, 2.7 µm, 4.6 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% to 90% B over 15 minutes |
| Flow Rate | 0.8 mL/min |
| Detection | UV at 280 nm |
| Expected Retention Time | 7 - 9 minutes |
Computational Chemistry and Theoretical Modeling of Caffeine N Acetyl L Tryptophan
Quantum Chemical Calculations on Electronic Properties and Reactivity
There is currently a lack of published research detailing quantum chemical calculations performed specifically on the Caffeine (B1668208) N-acetyl-L-tryptophan salt. Such studies would be essential to understand the electronic structure, charge distribution, and reactivity of the compound. Key parameters that could be investigated include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are fundamental in predicting chemical reactivity and electronic transitions. Without dedicated density functional theory (DFT) or other quantum mechanical calculations, a quantitative description of these properties remains speculative.
In Silico Prediction of Potential Biological Targets and Binding Affinity
While computational methods are frequently used to predict the biological targets and binding affinities of novel compounds, no such in silico studies have been published for Caffeine N-acetyl-L-tryptophan. Predicting its potential interactions with proteins and other biological macromolecules would require dedicated molecular docking and screening studies, which have not yet been reported. Therefore, any discussion of its specific biological targets would be entirely conjectural.
Future Research Avenues and Untapped Potential of Caffeine N Acetyl L Tryptophan
Exploration of Novel Biochemical Pathways and Targets
The future exploration of Caffeine (B1668208) N-acetyl-L-tryptophan is poised to uncover novel biochemical pathways and cellular targets, potentially leading to new therapeutic applications. The conjugation of caffeine and N-acetyl-L-tryptophan suggests a synergistic or modified pharmacodynamic profile compared to the administration of the individual compounds.
Hypothesized Synergistic Pathways:
| Potential Pathway | Hypothesized Effect of Conjugation | Key Research Questions |
| Neurotransmitter Modulation | The tryptophan component could enhance serotonin (B10506) synthesis, complementing caffeine's known effects on dopamine (B1211576) and acetylcholine (B1216132) release. researchgate.net This may lead to a more balanced stimulant effect with potential mood-enhancing properties. | Does the conjugate lead to a more significant and sustained increase in key neurotransmitters compared to caffeine alone? Does it mitigate some of the anxiety-related side effects of high-dose caffeine? |
| Adenosine (B11128) Receptor Antagonism | Caffeine's primary mechanism is the antagonism of adenosine receptors. wikipedia.orgpatsnap.com N-acetyl-L-tryptophan may modulate the binding affinity or downstream signaling of these receptors, potentially altering the stimulant and wakefulness-promoting effects. | Does the conjugate exhibit altered binding kinetics to A1 and A2A adenosine receptors? Are the downstream effects on cyclic AMP (cAMP) levels different from those of caffeine? nih.gov |
| Neuroprotection | N-acetyl-L-tryptophan has demonstrated neuroprotective properties by inhibiting mitochondrial cytochrome c release. nih.gov This could counteract potential excitotoxicity associated with high neuronal activity induced by caffeine, offering a built-in neuroprotective mechanism. | Can the conjugate protect neuronal cells from oxidative stress or excitotoxicity to a greater extent than N-acetyl-L-tryptophan alone? |
| Blood-Brain Barrier Permeability | The lipophilicity and transport characteristics of the conjugate across the blood-brain barrier may be different from its individual components, potentially leading to altered brain concentrations and efficacy. | What are the transport kinetics of Caffeine N-acetyl-L-tryptophan across the blood-brain barrier? Is there evidence of active transport or enhanced passive diffusion? |
Future research should employ advanced molecular and cellular techniques, including receptor binding assays, neurotransmitter release studies in primary neuronal cultures, and in vivo microdialysis in animal models to elucidate these potential pathways.
Development of Advanced Analytical Standards and Probes
To fully investigate the pharmacokinetic and pharmacodynamic properties of this compound, the development of robust and sensitive analytical methods is paramount. Currently, specific analytical standards for this conjugate are not widely established.
Future Directions in Analytical Method Development:
High-Performance Liquid Chromatography (HPLC): The development of validated HPLC-UV and HPLC-MS/MS methods will be crucial for the accurate quantification of this compound and its metabolites in biological matrices such as plasma, urine, and cerebrospinal fluid. researchgate.netnih.govjetir.org This will enable detailed pharmacokinetic studies.
Capillary Electrophoresis (CE): CE offers a high-resolution separation technique that could be optimized for the analysis of the conjugate and its potential degradation products, offering advantages in terms of speed and low solvent consumption. researchgate.net
Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy will be essential for the structural elucidation and characterization of the synthesized conjugate, ensuring its purity and stability. nih.govrsisinternational.org
Radiolabeled Probes: The synthesis of a radiolabeled version of this compound (e.g., with 14C or 3H) would enable in-depth absorption, distribution, metabolism, and excretion (ADME) studies. It would also allow for the development of radioligand binding assays to identify novel cellular targets.
The establishment of certified reference materials for this compound will be a critical step to ensure the accuracy and reproducibility of research findings across different laboratories.
Comparative Studies with Other Amino Acid-Caffeine Conjugates and Tryptophan Metabolites
Potential Comparative Studies:
| Compound for Comparison | Rationale | Key Parameters to Compare |
| Caffeine + N-acetyl-L-tyrosine | N-acetyl-L-tyrosine is a precursor to dopamine and norepinephrine. natriumhealth.com Comparing it with the serotonin precursor in the tryptophan conjugate would provide insights into the differential effects on catecholaminergic versus serotonergic pathways. | Neurotransmitter levels, behavioral outcomes (e.g., locomotor activity, anxiety models), cognitive performance. |
| Caffeine + Essential Amino Acids (EAAs) | Studies have shown that a combination of caffeine and EAAs can enhance physical performance. researchgate.net A direct comparison could reveal whether the specific conjugation with N-acetyl-L-tryptophan offers unique benefits beyond a simple combination. | Ergogenic effects, muscle fatigue markers, central nervous system activation. |
| N-acetyl-L-tryptophan | Direct comparison with the unconjugated form is necessary to isolate the effects of caffeine and the conjugation itself. | Neuroprotective efficacy, anti-inflammatory activity, and pharmacokinetic profile. |
| Kynurenine (B1673888) and other Tryptophan Metabolites | Tryptophan is metabolized through several pathways, producing neuroactive compounds like kynurenine. Investigating any potential influence of the conjugate on these pathways is crucial for a comprehensive safety and efficacy profile. | Levels of kynurenine pathway metabolites, assessment of potential neurotoxic or neuroprotective downstream effects. |
By systematically comparing this compound with these related compounds, researchers can build a comprehensive understanding of its structure-activity relationship and identify its unique therapeutic potential.
Q & A
Q. What strategies improve reproducibility in N-acetyl-L-tryptophan neuroprotection studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
